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Abstract

TTC-352 is a novel, orally bioavailable benzothiophene derivative that acts as a selective
human estrogen receptor-alpha (ERa) partial agonist (ShERPA). It represents a promising
therapeutic agent for the treatment of endocrine-resistant ER-positive (ER+) breast cancer.
TTC-352 mimics the apoptotic effects of 173-estradiol (E2) in breast cancer cells that have
developed resistance to traditional endocrine therapies, such as tamoxifen or aromatase
inhibitors. Its mechanism of action involves the induction of the unfolded protein response
(UPR) and subsequent apoptosis, offering a distinct approach to overcoming treatment
resistance. This document provides a comprehensive overview of the molecular structure,
pharmacological properties, and mechanism of action of TTC-352, supported by available
preclinical and clinical data.

Molecular Structure and Physicochemical
Properties
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TTC-352 is a small molecule with a complex aromatic structure. Its core is a benzothiophene
scaffold, a bicyclic system containing a benzene ring fused to a thiophene ring. This core is
substituted with three key functional groups: a 4-fluorophenyl group, a 4-hydroxyphenoxy
group, and a hydroxyl group.

Property Value Reference
Chemical Formula C20H13FO03S
Molecular Weight 352.38 g/mol

3-(4-Fluorophenyl)-2-(4-
IUPAC Name hydroxyphenoxy)-
benzol[b]thiophene-6-ol

0C1=CC=C(C(C2=CC=C(F)C

SMILES Notation =C2)=C(0C3=CC=C(0)C=C3)
S4)C4=C1
CAS Number 1607819-68-0

Pharmacological Profile
Mechanism of Action

TTC-352 is classified as a selective human estrogen receptor-alpha (ERa) partial agonist
(ShERPA). Unlike full agonists or antagonists, TTC-352 exhibits a mixed agonist/antagonist
profile depending on the cellular context. In endocrine-resistant breast cancer cells, it mimics
the pro-apoptotic effects of estradiol.

The binding of TTC-352 to ERa induces a conformational change in the receptor, leading to its
translocation from the nucleus to extranuclear sites. This altered localization is a key step in
initiating the downstream signaling cascade that ultimately results in cell death.

The primary mechanism driving the anti-tumor activity of TTC-352 is the induction of the
Unfolded Protein Response (UPR). The UPR is a cellular stress response triggered by an
accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In the
context of TTC-352-treated breast cancer cells, the sustained activation of the UPR shifts its
function from a pro-survival to a pro-apoptotic response.
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Pharmacokinetics

A Phase 1 clinical trial in patients with metastatic breast cancer provided initial pharmacokinetic
data for TTC-352. The terminal half-life of the compound was observed to be in the range of
7.6 to 14.3 hours.

Parameter Value Study Population

. ) Patients with metastatic breast
Terminal Half-life (t1/2) 7.6 - 14.3 hours
cancer

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the efficacy of TTC-352 in various models of endocrine-
resistant breast cancer.

Assay Cell Lines/Model Key Findings

_ _ _ Tamoxifen-resistant ER+ o
In Vitro Proliferation ] Inhibition of cell growth
breast cancer cell lines

Xenograft models of
In Vivo Tumor Growth tamoxifen-resistant breast Complete tumor regression

cancer

A Phase 1 clinical trial (NCT03201913) evaluated the safety and preliminary efficacy of TTC-
352 in heavily pretreated patients with metastatic ER+ breast cancer who had progressed on
endocrine therapy and CDK4/6 inhibitors. The study reported a median progression-free
survival (PFS) of 58 days.

Median Progression-Free

Clinical Trial Phase Patient Population .
Survival (PFS)

Metastatic ER+ breast cancer,
Phase 1 progressed on endocrine 58 days
therapy and CDK4/6 inhibitors
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Signaling Pathways

The binding of TTC-352 to ERa initiates a signaling cascade that culminates in apoptosis
through the activation of the Unfolded Protein Response (UPR).

TTC-352 Induced Unfolded Protein Response and
Apoptosis

activates

Response (UPR)

Click to download full resolution via product page

Caption: TTC-352 binds to ERa, activating the UPR, leading to apoptosis.

Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of TTC-352 on the proliferation of
breast cancer cell lines.

Materials:
o Breast cancer cell lines (e.g., MCF-7, T47D)

e Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
and antibiotics

e TTC-352 stock solution (in DMSO)
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o 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
e Microplate reader
Procedure:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere
overnight.

o Treat the cells with various concentrations of TTC-352 (typically ranging from 0.01 to 100
UM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

 After the incubation period, add 20 pL of MTT solution to each well and incubate for 3-4
hours at 37°C.

e Remove the medium and add 150 pL of solubilization solution to each well to dissolve the
formazan crystals.

e Read the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

Western Blot Analysis for UPR Markers

This protocol is used to detect the expression levels of key proteins in the UPR pathway
following TTC-352 treatment.

Materials:
e Breast cancer cells treated with TTC-352

o RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against UPR markers (e.g., p-PERK, p-elF2a, ATF4, CHOP) and a
loading control (e.g., B-actin, GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA
assay.

Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-
PAGE.

Transfer the proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an
imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis
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This protocol measures the changes in mRNA levels of target genes involved in the UPR and
apoptosis pathways.

Materials:

Breast cancer cells treated with TTC-352

* RNA extraction kit
o CcDNA synthesis kit
» SYBR Green or TagMan master mix

o Primers for target genes (e.g., ATF4, CHOP, BIM) and a reference gene (e.g., GAPDH,
ACTB)

e Real-time PCR instrument

Procedure:

o Extract total RNA from treated cells using a suitable Kit.

e Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

e Perform gRT-PCR using SYBR Green or TagMan chemistry with specific primers for the
target and reference genes.

e Analyze the data using the AACt method to determine the relative fold change in gene
expression.

Conclusion

TTC-352 is a promising therapeutic agent for endocrine-resistant ER+ breast cancer with a
unique mechanism of action. Its ability to induce the unfolded protein response and subsequent
apoptosis in cancer cells that have developed resistance to standard hormonal therapies
provides a novel strategy to overcome this significant clinical challenge. Further clinical
investigation is warranted to fully elucidate its therapeutic potential and to identify patient
populations most likely to benefit from this targeted therapy. This technical guide provides a
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comprehensive overview of the current knowledge on TTC-352, serving as a valuable resource
for researchers and clinicians in the field of oncology drug development.

¢ To cite this document: BenchChem. [In-Depth Technical Guide to the Molecular Structure
and Activity of TTC-352]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10771573/docs#in-depth-technical-guide-to-the-
molecular-structure-and-activity-of-ttc-352]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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